molecular formula C21H22N4S B3017536 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline CAS No. 866018-12-4

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No. B3017536
CAS RN: 866018-12-4
M. Wt: 362.5
InChI Key: NOTCVXGWIDGLTK-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C21H22N4S and its molecular weight is 362.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

This compound has shown promise as an antibacterial agent. In a study by Mahnashi et al., a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were synthesized and evaluated for antibacterial activity. Many of these molecules exhibited appreciable action against bacterial enzymes, specifically enoyl ACP reductase and DHFR enzymes. Additionally, some of the synthesized compounds demonstrated strong antibacterial properties .

Antitubercular Activity

In the same study, some of the synthesized compounds also showed antitubercular properties. This suggests potential applications in combating tuberculosis, a significant global health concern .

Molecular Docking Properties

To understand the potential mode of action, a molecular docking investigation was conducted. The results revealed binding interactions with both dihydrofolate reductase (DHFR) and enoyl ACP reductase active sites. These findings highlight the compound’s potential therapeutic possibilities in biological and medical sciences .

Other Biological Activities

While the above fields are well-documented, it’s worth noting that pyrrole derivatives, such as this compound, have been explored for various other biological activities. For instance:

properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4S/c1-13-8-9-14(2)24(13)19-10-11-26-21(19)17-12-20-22-15(3)16-6-4-5-7-18(16)25(20)23-17/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCVXGWIDGLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C5=C(CCCC5)C(=NC4=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

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